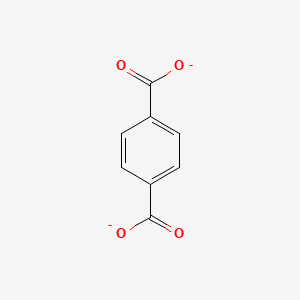

Terephthalate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3198-30-9 |

|---|---|

Molecular Formula |

C8H4O4-2 |

Molecular Weight |

164.11 g/mol |

IUPAC Name |

terephthalate |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |

Other CAS No. |

3198-30-9 |

Synonyms |

disodium terephthalate terephthalate terephthalic acid |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of novel terephthalate-based metal-organic frameworks"

An In-depth Technical Guide to the Synthesis of Novel Terephthalate-Based Metal-Organic Frameworks

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Among the vast library of organic linkers, terephthalic acid (also known as 1,4-benzenedicarboxylic acid, BDC) and its derivatives are fundamental building blocks for thousands of MOF structures, including the archetypal MOF-5, UiO-66, and MIL series frameworks.[2] The inherent characteristics of MOFs, such as tunable pore size, high surface area, and versatile functionality, make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and notably, drug delivery.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and novel synthesis techniques for this compound-based MOFs. It details key experimental protocols, presents comparative quantitative data for prominent frameworks, and visualizes critical workflows and relationships. A significant focus is placed on sustainable and innovative approaches, such as the upcycling of polyethylene this compound (PET) waste into high-value MOFs.[4]

Synthesis Methodologies: An Overview

The synthesis of this compound-based MOFs can be achieved through several methods, each offering distinct advantages regarding reaction time, crystal quality, and environmental impact. The most common techniques include solvothermal/hydrothermal, microwave-assisted, and mechanochemical synthesis.[5]

Solvothermal and Hydrothermal Synthesis

Conventional solvothermal methods are the most widely used techniques for MOF synthesis.[5] These processes involve heating a mixture of a metal salt precursor and the this compound linker in a high-boiling-point solvent within a sealed vessel, such as an autoclave, at elevated temperatures and pressures.[5] This method provides excellent control over the crystallinity, morphology, and pore structure of the resulting MOF.[5] The hydrothermal route is a more environmentally friendly variant that utilizes water as the solvent, which is particularly beneficial for creating water-stable MOFs.[5]

A general workflow for the synthesis and characterization of MOFs is depicted below.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[6] By using microwave irradiation, the solvent and precursors are heated uniformly and quickly, leading to a fast rate of nucleation and significantly reduced reaction times—often from hours or days to mere seconds or minutes.[7][8] This technique can also offer enhanced control over particle size and results in higher yields compared to traditional solvothermal methods.[7]

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that involves the mechanical grinding of solid reactants.[9] This approach is environmentally friendly, reduces synthesis time, and operates under milder conditions than solvothermal routes.[5] It has been successfully used to convert waste PET directly into various MOFs by milling it with metal precursors, offering a green and scalable production pathway.[9]

The key distinctions between these primary synthesis methods are outlined in the diagram below.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for key this compound-based MOFs using different synthesis techniques.

Protocol 1: Solvothermal Synthesis of MOF-235(Fe) from Commercial Precursors

This protocol is adapted from a study on the synthesis of iron(III) this compound MOFs.[10][11]

-

Reactant Preparation : Dissolve 1.23 mmol of terephthalic acid (TPA) and a stoichiometric ratio of iron(III) salt (e.g., a 4:3 Fe(III):TPA molar ratio) in a solvent mixture. A 3:1 ratio of N,N-dimethylformamide (DMF) to ethanol is recommended for higher phase purity.[11][12]

-

Reaction : Place the solution in a sealed Teflon-lined autoclave.

-

Heating : Heat the vessel in an oven at 80°C for 24 hours.[12] At this temperature, the formation of MOF-235 is favored.[11][12]

-

Cooling & Collection : Allow the autoclave to cool to room temperature. Collect the resulting solid product by filtration.

-

Washing : Wash the collected solid sequentially with fresh DMF and then ethanol to remove unreacted precursors and solvent.

-

Activation : Dry the purified product under vacuum to activate the framework.

Protocol 2: Microwave-Assisted Synthesis of IRMOF-1 (MOF-5)

This protocol is based on a rapid production method for MOFs.[7]

-

Reactant Preparation : Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.67 mmol) and terephthalic acid (H₂BDC, 0.50 mmol) in 10 mL of N,N-diethylformamide (DEF) to create a clear solution.

-

Sealing : Place 1 mL of the solution into a 4 mL Pyrex sample vial and seal it.

-

Microwave Irradiation : Heat the vial in a microwave synthesizer at 150 W for approximately 25 seconds.

-

Product Formation : A suspension will form upon microwave treatment.

-

Purification : The resulting microcrystals can be collected and washed with fresh solvent. This method results in a yield of over 90%.[7]

Protocol 3: Upcycling PET Waste into UiO-66(Zr)

This protocol details a green, one-step hydrothermal synthesis using PET waste as the linker source.[13]

-

Reactant Preparation : Combine waste PET plastic, Zirconium(IV) chloride (ZrCl₄), and a mixed solvent of acetone and formic acid in a reaction vessel.

-

Reaction : Heat the mixture hydrothermally. The reaction simultaneously facilitates the depolymerization of PET into this compound linkers and the formation of the UiO-66 framework.[13]

-

Product Collection : After the reaction, the solid UiO-66 product is collected.

-

Purification : The product is washed to remove impurities. The resulting hcp UiO-66 MOF exhibits high thermal and hydrothermal stability.[13]

Quantitative Data of Prominent this compound MOFs

The structural properties of MOFs are critical for their application. The table below summarizes key quantitative data for several well-known this compound-based frameworks.

| Property | UiO-66 | MIL-53 (Al, Cr) | MOF-5 (IRMOF-1) | MOF-235(Fe) | MIL-101(Fe) |

| Metal Node | Zirconium (Zr)[14] | Aluminum (Al), Chromium (Cr)[14] | Zinc (Zn)[14] | Iron (Fe)[12] | Iron (Fe)[12] |

| Chemical Formula | Zr₆O₄(OH)₄(C₈H₄O₄)₆[14] | M(OH)(C₈H₄O₄)[14] | Zn₄O(C₈H₄O₄)₃[14] | Fe₃O(OH)(C₈H₄O₄)₃ | Fe₃O(OH)(H₂O)₂(C₈H₄O₄)₃ |

| BET Surface Area (m²/g) | ~1000 - 1800[14] | ~80 - 1500 (phase dependent)[14] | ~260 - 4400[14] | ~295 (phase pure)[11][12] | > 2400[11][12] |

| Pore Volume (cm³/g) | ~0.40 - 0.90[14] | Varies ("breathing effect")[14] | ~0.61 - 1.26[14] | N/A | N/A |

| Pore Size (Å) | ~6 and ~7.5[14] | Flexible, bimodal[14] | ~12[14] | N/A | N/A |

| Thermal Stability (°C) | Up to 500[14] | Up to 400[14] | ~400[14] | N/A | N/A |

Note: Values can vary significantly based on synthesis conditions, activation procedures, and the presence of defects.

Applications in Drug Delivery

The high storage capacities and biocompatibility of this compound-based MOFs make them excellent candidates for drug delivery systems.[3][15] Their tunable pores can be loaded with therapeutic agents, and their surfaces can be functionalized for targeted delivery and controlled release.

A key strategy involves creating stimuli-responsive systems, where drug release is triggered by specific conditions in the target environment, such as a change in pH.[15] Cancerous tissues, for instance, are typically more acidic than healthy ones, providing a trigger for pH-responsive MOF carriers.[15]

The process of surface functionalization and pH-responsive drug delivery is illustrated below.

Surface modification, such as with poly(ethylene glycol) (PEG), can enhance the stability of MOFs against degradation by phosphates in the bloodstream and prevent the premature "burst release" of the drug cargo.[15] Once the MOF nanoparticles are taken up by cells into more acidic compartments like endosomes or lysosomes (or accumulate in an acidic tumor microenvironment), the change in pH can trigger the release of the encapsulated drug, leading to a targeted therapeutic effect.[15]

Conclusion

The synthesis of this compound-based MOFs is a dynamic and evolving field. While traditional solvothermal methods remain foundational, novel techniques such as microwave-assisted and mechanochemical synthesis offer rapid, efficient, and environmentally friendly pathways to these valuable materials. The innovative use of waste PET as a sustainable precursor for terephthalic acid highlights a significant step towards a circular economy in materials science.[16] The precise control over synthesis allows for the tailoring of MOF properties, making them highly effective platforms for advanced applications, particularly in the development of sophisticated and targeted drug delivery systems for the next generation of therapeutics.

References

- 1. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cao.group [cao.group]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental investigations into the irregular synthesis of iron( iii ) this compound metal–organic frameworks MOF-235 and MIL-101 - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04341A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Experimental investigations into the irregular synthesis of iron(iii) this compound metal–organic frameworks MOF-235 and MIL-101 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Selective Surface PEGylation of UiO-66 Nanoparticles for Enhanced Stability, Cell Uptake, and pH-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [opus4.kobv.de]

Unlocking the Monomers: A Technical Guide to the Biocatalytic Degradation of Polyethylene Terephthalate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive environmental accumulation of polyethylene terephthalate (PET) has catalyzed a surge in research toward sustainable and efficient recycling methodologies. Among these, biocatalytic degradation, leveraging the specificity and efficiency of enzymes, presents a promising avenue for a circular plastic economy. This technical guide delves into the core of PET's enzymatic breakdown, providing a comprehensive overview of the degradation pathways, detailed experimental protocols, and a quantitative analysis of the key enzymatic players.

The Enzymatic Cascade: Depolymerizing PET

The biocatalytic degradation of PET is primarily a two-step enzymatic cascade initiated by the hydrolysis of the polymer chain, followed by the breakdown of intermediate oligomers into its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG).[1][2] The principal enzymes involved in this process are PET hydrolase (PETase) and mono(2-hydroxyethyl) this compound hydrolase (MHETase), famously discovered in the bacterium Ideonella sakaiensis.[1][3]

PETase, an esterase, acts on the ester linkages of the PET polymer, breaking it down into smaller, soluble fragments. The primary product of this initial depolymerization is mono(2-hydroxyethyl) this compound (MHET), with bis(2-hydroxyethyl) this compound (BHET) and TPA as minor byproducts.[3][4] Subsequently, MHETase specifically hydrolyzes MHET into TPA and EG.[3][4] These monomers can then be assimilated by microorganisms and funneled into their central metabolic pathways.[5]

Several factors significantly influence the efficiency of this enzymatic process, including the crystallinity of the PET, temperature, and pH. Generally, higher temperatures, approaching the glass transition temperature of PET (around 70-80°C), increase the flexibility of the polymer chains, making the ester bonds more accessible to enzymatic attack. However, this necessitates the use of thermostable enzymes. The pH of the reaction environment also plays a crucial role in enzyme activity and stability.

Quantitative Analysis of PET-Degrading Enzymes

The efficiency of PET degradation is contingent on the kinetic properties and specific activities of the enzymes employed. A summary of key quantitative data for various PET-degrading enzymes is presented below.

Table 1: Kinetic Parameters of PET-Degrading Enzymes

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal Temperature (°C) | Optimal pH | Reference |

| Ideonella sakaiensis PETase (IsPETase) | p-Nitrophenyl butyrate | 4.6 ± 0.5 | - | - | ~30 | 7.0-7.5 | [2] |

| LCC-ICCG | Amorphous PET | - | - | - | ~70 | 8.0 | [6][7] |

| FAST-PETase | Amorphous PET | - | - | - | ~50 | 8.0 | [6][7] |

| HotPETase | Amorphous PET | - | - | - | ~60 | 9.2 | [6][7] |

| Humicola insolens Cutinase (HiC) | Amorphous PET | - | - | - | 70 | - | [8] |

Table 2: Specific Activity and Product Yield from Enzymatic PET Degradation

| Enzyme | PET Substrate | Enzyme Conc. | Reaction Time (h) | TPA Yield (g/L) | PET Conversion (%) | Reference |

| LCC-ICCG | Post-consumer PET flakes (16.5% w/w) | 40.43 mg | 24 | - | 98 | [6][7] |

| FAST-PETase | Post-consumer PET flakes (16.5% w/w) | 40.43 mg | 24 | - | <20 | [6][7] |

| HotPETase | Post-consumer PET flakes (16.5% w/w) | 40.43 mg | 24 | - | 26 | [6][7] |

| Humicola insolens Cutinase (HiC) | Post-consumer PET | 40-50 vol% | 48 | ~0.15 | - | [8] |

| Engineered I. sakaiensis PETase | Amorphous PET film | 100 nM | 72 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of biocatalytic PET degradation.

PET Film Degradation Assay

This protocol is adapted for assessing the degradation of PET films by PET-hydrolyzing enzymes.

Materials:

-

PET films (e.g., 3 cm x 0.5 cm)

-

Enzyme solution (e.g., TfCut2)

-

1M HEPES buffer (pH 7.5)

-

1M CaCl₂

-

Sterile water

-

2 mL microtubes

-

96-well UV microplate

-

UV-Vis microplate reader

-

1% SDS solution

-

Anhydrous ethanol

Procedure:

-

Place a known number and size of PET films into a 2 mL microtube.

-

Prepare the reaction buffer by adding 900 µL of 1M HEPES (pH 7.5) and 18 µL of 1M CaCl₂.

-

Add the desired concentration of the enzyme solution and adjust the final volume with sterile water. For example, a final concentration of 27.8 µg/mL of TfCut2 can be used.

-

Seal the microtubes and incubate them in a thermoshaker at the optimal temperature for the enzyme (e.g., 51.8°C) with agitation (e.g., 800 rpm) for a specified duration (e.g., 48 hours).

-

After incubation, transfer 100 µL of the reaction supernatant to a 96-well UV microplate.

-

Measure the absorbance at 260 nm using a UV-Vis microplate reader to quantify the release of soluble aromatic degradation products.

-

For gravimetric analysis, wash the remaining PET films by incubating with 1.8 mL of 1% SDS at 50°C for 30 minutes, followed by a 5-minute incubation with 1.8 mL of anhydrous ethanol at 50°C.

-

Rinse the films with deionized water and dry them overnight at 50°C before measuring the final weight.

Quantification of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the primary degradation products: TPA, MHET, and BHET.[5][8]

Materials:

-

Reaction supernatant

-

Ice-cold methanol

-

0.45 µm PTFE syringe filters

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle diameter)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.05% Formic acid in water

-

Standards for TPA, MHET, and BHET

Procedure:

-

Stop the enzymatic reaction by adding ice-cold methanol to the reaction aliquot to precipitate the enzyme.

-

Centrifuge the sample and filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Set the column temperature to 30°C.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and 0.05% formic acid at a flow rate of 0.5 mL/min.

-

Detect the eluting compounds at a wavelength of 254 nm.

-

Quantify the concentrations of TPA, MHET, and BHET by comparing the peak areas to standard curves prepared with known concentrations of each compound.[8]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the complex biological and experimental workflows involved in PET degradation.

Conclusion

The biocatalytic degradation of PET offers a sustainable and environmentally friendly alternative to conventional recycling methods. The discovery and engineering of enzymes like PETase and MHETase have paved the way for the development of efficient and specific processes for breaking down PET into its valuable monomers. This guide provides a foundational understanding of the enzymatic pathways, offers detailed experimental protocols for research and development, and presents a quantitative comparison of key enzymes. Further advancements in enzyme engineering, process optimization, and the exploration of novel microbial consortia will be crucial in realizing the full potential of biocatalysis for a circular PET economy.

References

- 1. Ethylene glycol and polyethylene glycol catabolism by a sewage bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic depolymerization of highly crystalline polyethylene this compound enabled in moist-solid reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial metabolism of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Knowledge on Polyethylene this compound Degradation by Genetically Modified Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Four Engineered PET Degrading Enzymes Considering Large-Scale Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic post-consumer poly(ethylene this compound) (PET) depolymerization using commercial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Poly(ethylene this compound) degradation kinetics of evolved IsPETase variants using a surface crowding model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring the Electronic Properties of Terephthalate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of terephthalate derivatives, a class of molecules with significant potential in materials science, electronics, and increasingly, in the realm of drug development and delivery. Understanding the electronic characteristics of these compounds is crucial for designing novel materials with tailored functionalities. This document outlines key electronic parameters, details the experimental protocols for their measurement, and visualizes the underlying structure-property relationships and experimental workflows.

Core Electronic Properties of this compound Derivatives

The electronic behavior of this compound derivatives is governed by the aromatic terephthalic acid core, which can be systematically modified with various functional groups. These modifications allow for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and charge carrier mobility.

The position and nature of substituents on the benzene ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a critical role in modulating these electronic properties.[1][2] EDGs, such as amino (-NH2) or hydroxyl (-OH) groups, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, lower the LUMO energy level, facilitating easier reduction of the molecule.[3] This tunability is a key factor in the design of this compound-based materials for specific electronic applications.

Data Presentation

Table 1: HOMO/LUMO Energy Levels and Band Gaps of Selected this compound Derivatives

| Derivative Name | Functional Group(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement/Calculation Method |

| Dimethyl 2,5-diaminothis compound | 2,5-diamino (-NH2) | - | - | ~2.30 (calculated from emission max ~539 nm) | Experimental (Photoluminescence) |

| Dimethyl this compound | None | - | - | - | - |

| 2-Aminoterephthalic acid | 2-amino (-NH2) | - | - | - | DFT Calculations |

| Nitroterephthalic acid | 2-nitro (-NO2) | - | - | - | DFT Calculations |

| 2-Hydroxyterephthalic acid | 2-hydroxy (-OH) | - | - | - | - |

| Copper this compound MOF | - | - | - | 2.67 - 3.57 | Experimental (UV-Vis) |

| Mn, Co, Ni this compound MOFs | - | - | - | 1.88 - 2.73 | Experimental (UV-Vis) |

Note: A complete dataset with directly comparable HOMO/LUMO values from a single, consistent methodology is an area for further research. The band gap for Dimethyl 2,5-diaminothis compound is an estimation based on its reported photoluminescence maximum.[2]

Table 2: Conductivity and Charge Carrier Mobility of Selected this compound-Based Materials

| Material | Conductivity (S/m) | Charge Carrier Mobility (cm²/Vs) | Measurement Technique |

| Cu₃(HHTP)₂ MOF (HHTP = hexahydroxytriphenylene) | > 200 | - | Four-Probe Measurement |

| Zirconium-based MOFs | - | - | - |

| Pentacene-based MOFs | - | - | Theoretical Calculations |

Note: Data on the conductivity and charge carrier mobility of discrete, non-polymeric, or non-MOF this compound derivatives are sparse in the literature.

Experimental Protocols

Accurate characterization of the electronic properties of this compound derivatives relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To measure the redox potentials of a this compound derivative.

Materials and Equipment:

-

Potentiostat with a three-electrode cell (working electrode, reference electrode, counter electrode)

-

Glassy carbon or platinum working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Electrochemical cell

-

Inert gas (Argon or Nitrogen) for deoxygenation

-

Solvent (e.g., acetonitrile, dichloromethane, DMF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

This compound derivative sample (typically 1-5 mM)

-

Ferrocene (for internal calibration)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the chosen solvent, and dry thoroughly.

-

Solution Preparation: Dissolve the this compound derivative in the solvent to the desired concentration. Add the supporting electrolyte and stir until fully dissolved.

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the electrodes immersed in the solution.

-

Set the parameters on the potentiostat software: potential window, scan rate (e.g., 50-100 mV/s), and number of cycles. The potential window should be wide enough to encompass the redox events of the sample.

-

Run the cyclic voltammogram. The resulting plot will show current as a function of the applied potential.

-

-

Calibration: After obtaining the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to reference the measured potentials.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to Fc/Fc⁺):

-

E_HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)

-

E_LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)

-

-

UV-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For solid-state samples, this data can be used to determine the optical band gap.

Objective: To determine the optical band gap of a solid this compound derivative.

Materials and Equipment:

-

UV-Vis spectrophotometer with a solid-state sample holder or an integrating sphere for diffuse reflectance measurements.

-

Transparent substrate (e.g., quartz) for thin-film samples.

-

Mortar and pestle for powder samples.

-

Press for creating pellets (optional).

-

Reference material (e.g., BaSO₄) for diffuse reflectance.

Procedure for Solid Samples (Powder or Thin Film):

-

Sample Preparation:

-

Thin Film: Deposit a thin, uniform film of the this compound derivative onto a transparent substrate (e.g., quartz) using techniques like spin-coating, drop-casting, or vacuum deposition.

-

Powder: If the sample is a powder, it can be analyzed directly using a diffuse reflectance accessory.[4] Alternatively, the powder can be finely ground and pressed into a thin pellet.[5]

-

-

Baseline Correction: Perform a baseline measurement using a blank substrate or a reference material (like BaSO₄ for diffuse reflectance) to subtract any background absorption.[6][7]

-

Spectral Acquisition:

-

Place the sample in the spectrophotometer.

-

Scan a wide wavelength range (e.g., 200-800 nm) to record the absorbance or reflectance spectrum.

-

-

Data Analysis (Tauc Plot Method):

-

Convert the measured absorbance (A) or reflectance (R) data into the absorption coefficient (α). For reflectance data, the Kubelka-Munk function can be used: F(R) = (1-R)² / 2R, which is proportional to α.

-

Convert the wavelength (λ) to photon energy (E) in electron volts (eV) using the equation: E = 1240 / λ.

-

The relationship between the absorption coefficient and the band gap (Eg) is given by the Tauc equation: (αhν)^n = A(hν - Eg), where hν is the photon energy and 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

Plot (αhν)^n versus hν. This is the Tauc plot.

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)^n = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

-

Four-Probe Conductivity Measurement

The four-probe method is a standard technique for measuring the electrical resistivity (and thus conductivity) of semiconducting materials, minimizing the influence of contact resistance.

Objective: To measure the electrical conductivity of a this compound derivative sample.

Materials and Equipment:

-

Four-point probe setup with equally spaced collinear probes.

-

Source meter (to apply current).

-

Voltmeter (to measure voltage).

-

Sample holder and press for creating pellets.

-

The this compound derivative in powder form.

Procedure:

-

Sample Preparation:

-

Since many this compound derivatives are powders, a common method is to press the powder into a dense pellet.[5]

-

The pellet should be of a uniform thickness and large enough to accommodate the four probes.

-

-

Measurement Setup:

-

Place the pellet in the sample holder.

-

Gently lower the four-probe head onto the surface of the pellet, ensuring all four probes make good contact.

-

-

Electrical Measurement:

-

Apply a constant current (I) through the two outer probes using the source meter.

-

Measure the voltage difference (V) between the two inner probes using the voltmeter.[8]

-

-

Calculation of Resistivity and Conductivity:

-

Calculate the resistivity (ρ) using the formula: ρ = (V/I) * 2πs * F, where 's' is the spacing between the probes and 'F' is a correction factor that depends on the sample geometry (thickness and lateral dimensions relative to the probe spacing). For a sufficiently thin sample on an insulating substrate, the formula simplifies.

-

The conductivity (σ) is the reciprocal of the resistivity: σ = 1/ρ.

-

Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate key concepts and workflows in the study of this compound derivatives' electronic properties.

General Structure and Modification of this compound Derivatives

Caption: General structure of a this compound derivative indicating modification sites.

Experimental Workflow for Electronic Characterization

Caption: Experimental workflow for characterizing electronic properties.

Structure-Property Relationship in Functionalized Terephthalates

Caption: Effect of substituents on frontier molecular orbital energies.

This guide provides a foundational understanding of the electronic properties of this compound derivatives and the methodologies to explore them. Further research into synthesizing and characterizing a wider array of these compounds will undoubtedly uncover new materials with exciting applications in electronics and beyond.

References

- 1. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mit.edu [web.mit.edu]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. e3s-conferences.org [e3s-conferences.org]

Terephthalate Compounds for Carbon Dioxide Capture and Storage: An In-depth Technical Guide

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and scalable carbon capture and storage (CCS) technologies. Among the promising materials being explored, terephthalate-based compounds have emerged as a versatile and effective class of adsorbents. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these materials for CO₂ capture, with a focus on metal-organic frameworks (MOFs) and porous carbons derived from polyethylene this compound (PET) waste.

Introduction to this compound-Based CO₂ Adsorbents

Terephthalic acid, a readily available and structurally rigid dicarboxylic acid, serves as a fundamental building block for a variety of porous materials. Its linear geometry and ability to coordinate with metal ions make it an ideal organic linker for the construction of highly porous and crystalline MOFs. Furthermore, the abundance of PET plastic waste, a polymer of terephthalic acid and ethylene glycol, presents a sustainable and low-cost feedstock for the production of high-surface-area activated carbons.

Metal-Organic Frameworks (MOFs) with this compound Linkers

MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This compound and its functionalized derivatives are among the most common linkers used in MOF synthesis for CO₂ capture due to the resulting materials' high thermal and chemical stability, large surface areas, and tunable pore environments.

Prominent this compound-Based MOFs

Several this compound-based MOFs have demonstrated exceptional CO₂ capture capabilities. Some of the most extensively studied examples include:

-

UiO-66: A highly stable zirconium-based MOF known for its exceptional thermal and chemical resistance.

-

MOF-5: A zinc-based MOF with a high surface area and significant CO₂ adsorption capacity.

-

MIL-101(Cr): A chromium-based MOF characterized by its large pore volume and high CO₂ uptake.

CO₂ Capture Performance of this compound-Based MOFs

The CO₂ adsorption performance of these materials is influenced by factors such as surface area, pore volume, the nature of the metal center, and the presence of functional groups on the this compound linker.

| Material | Metal Center | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at ~1 bar, 298 K | CO₂/N₂ Selectivity | Reference |

| UiO-66(Hf)-(OH)₂ | Hf | - | 1.81 (at 0.15 bar) | 93 | [1][2] |

| UiO-66-NH₂ | Zr | - | ~3.35 | - | [3] |

| MOF-5 | Zn | 260 - 4400 | - | - | [4] |

| Ni-MOF-74 | Ni | - | 12.35 | - | [5] |

| Mg-MOF-74 | Mg | 1495 | 9.20 | - | [5] |

| MIL-101(Cr) | Cr | >3000 | - | - | [6] |

Porous Carbons from Polyethylene this compound (PET) Waste

The upcycling of PET waste into porous activated carbons offers a dual benefit of mitigating plastic pollution and providing a low-cost adsorbent for CO₂ capture. The process typically involves carbonization of the PET material followed by an activation step to develop porosity.

Synthesis of PET-Derived Activated Carbons

The conversion of PET to activated carbon involves two main stages:

-

Carbonization: The PET waste is heated in an inert atmosphere at temperatures ranging from 500-800°C to produce a carbon-rich char.[7][8]

-

Activation: The char is then activated to create a porous structure. This can be achieved through:

CO₂ Capture Performance of PET-Derived Activated Carbons

The CO₂ adsorption capacity of PET-derived activated carbons is primarily dependent on their specific surface area and micropore volume.

| Material | Activation Method | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at ~1 bar, 303 K | Reference |

| PET-3-700 | KOH | 1690 | 2.31 | [7] |

| CPET6-K8-DM | KOH | 1931 | 4.44 mol/kg (at 298K) | [9] |

| PET-KOH-973 | KOH | - | 4.42 mol/kg (at 298K) | [10] |

Aminolysis of PET for CO₂ Capture

A more recent approach involves the chemical upcycling of PET waste through aminolysis to produce solid amine-based sorbents. This method avoids the high-temperature processing required for activated carbon production.

Synthesis via Aminolysis

The aminolysis of PET involves reacting the polymer with an amine, such as 1,2-ethylenediamine (EN), to break down the polyester chains and create new molecules with amine functional groups.[11][12] The resulting products, such as N¹,N⁴-bis(2-aminoethyl)terephthalamide (BAETA) and related oligomers, have shown high CO₂ capture capacity.[11] The reaction can be carried out at relatively mild conditions, for instance, at 60°C for 24 hours or at room temperature for up to two weeks.[11]

CO₂ Capture Performance of Aminolysis Products

These materials exhibit strong chemisorption of CO₂ and have the potential for high selectivity.

| Material | CO₂ Uptake | Conditions | Reference |

| BAETA and oligomers | up to 3.4 mol/kg | Flue gas (5-20% CO₂) and ambient air (~400 ppm CO₂) under humid conditions | [11][12] |

Experimental Protocols

Synthesis of UiO-66(Zr)

Procedure:

-

Dissolve ZrCl₄ (5.0 mmol) in 100 mL of dimethylformamide (DMF) in a flask.

-

Add a 10 M HCl aqueous solution and stir for 5 minutes at room temperature.

-

Add 1,4-benzenedicarboxylic acid (7.5 mmol) to the mixture and continue stirring for 15 minutes.

-

Transfer the final mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours.

-

After cooling to room temperature, collect the fine white powder by filtration.

-

Wash the product with water and ethanol and dry under vacuum.[13]

Synthesis of MOF-5

Procedure:

-

Prepare a solution of zinc nitrate hexahydrate and 1,4-benzenedicarboxylic acid (BDC) in dimethylformamide (DMF).

-

Heat the reaction mixture in a solvothermal reactor at a temperature between 80 to 140°C for 12 to 72 hours.[4]

-

After the reaction, cool the reactor to room temperature.

-

Collect the crystalline product by filtration, wash with DMF, and then exchange the solvent with chloroform.

-

Activate the material by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of Activated Carbon from PET

Procedure:

-

Wash and shred waste PET bottles.

-

Carbonize the shredded PET at 500-800°C in a furnace under an inert atmosphere (e.g., nitrogen flow).[7]

-

Mix the resulting char with KOH in a specific mass ratio (e.g., 1:3).

-

Activate the mixture by heating it to 700-900°C under an inert atmosphere.

-

After cooling, wash the activated carbon with HCl and then deionized water until the pH is neutral to remove residual KOH and other impurities.

-

Dry the final product in an oven.

CO₂ Adsorption Measurement

Volumetric Method:

-

Place a known mass of the adsorbent material in a sample tube and degas it under vacuum at an elevated temperature to remove any adsorbed impurities.

-

Introduce a known amount of CO₂ gas into the analysis manifold of known volume.

-

Open the valve to the sample tube, allowing the CO₂ to adsorb onto the material.

-

Measure the decrease in pressure in the manifold to calculate the amount of CO₂ adsorbed at that equilibrium pressure.

-

Repeat this process at increasing pressures to generate a CO₂ adsorption isotherm.

Visualizing Workflows and Relationships

Synthesis and Activation of Porous Carbon from PET

CO₂ Capture and Regeneration Cycle

Characterization Workflow for Porous Adsorbents

Conclusion

This compound-based compounds, including metal-organic frameworks and materials derived from PET waste, represent a highly promising avenue for the development of efficient and sustainable CO₂ capture technologies. The tunability of MOF structures and the low cost and environmental benefits of upcycling PET waste offer significant advantages. Further research and development in the areas of material stability, scalability of synthesis, and process optimization will be crucial for the large-scale deployment of these materials in industrial carbon capture applications.

References

- 1. Modulated Hydrothermal Synthesis of UiO-66(Hf)-Type Metal-Organic Frameworks for Optimal Carbon Dioxide Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. sketchviz.com [sketchviz.com]

- 7. Porous carbons derived from polyethylene this compound (PET) waste for CO2 capture studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Waste polyethylene this compound (PET) plastics-derived activated carbon for CO2 capture: a route to a closed carbon loop - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Repurposing polyethylene this compound plastic waste to capture carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Chemisorption and Reduction of Carbon Dioxide on UiO-66(Zr) and MIL-100(Fe) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of Terephthalate Polymer Crystallization

Introduction: Terephthalate polymers, such as polyethylene this compound (PET) and polybutylene this compound (PBT), are semi-crystalline thermoplastics with widespread industrial applications. Their mechanical, thermal, and barrier properties are intrinsically linked to their crystalline structure. Understanding and controlling the crystallization process is therefore critical for optimizing material performance. In silico modeling, particularly through molecular dynamics (MD) simulations, offers a powerful lens to investigate the molecular mechanisms of nucleation and crystal growth that are often difficult to probe experimentally. This guide details the core methodologies, computational protocols, and key findings in the atomistic and mesoscale modeling of this compound polymer crystallization.

Core Methodologies: A Multi-Scale Approach

The simulation of polymer crystallization spans multiple time and length scales. The choice of methodology depends on the specific phenomena of interest, from the initial ordering of individual chains to the formation of large-scale crystalline structures.

-

Atomistic Simulations: These models represent every atom in the polymer chains and are essential for studying the fundamental physics of crystallization. They provide high-fidelity information on chain conformation, local ordering, and the early stages of nucleus formation. Molecular Dynamics (MD) is the most common technique at this scale.

-

Coarse-Grained (Mesoscale) Models: To access longer timescales and larger system sizes, coarse-grained models simplify the system by representing groups of atoms as single "beads." This approach allows for the study of phenomena like lamellar thickening and spherulite formation, which are computationally prohibitive at the atomistic level.

-

Continuum Models: These models operate at the macroscopic level, treating the material as a continuous medium. They are used to predict the evolution of crystallinity and morphology over bulk dimensions, often using parameters derived from finer-grained simulations.

Computational Protocol: Atomistic MD Simulation Workflow

A typical in silico experiment to model the crystallization of a this compound polymer like PET from an amorphous melt involves a well-defined sequence of steps.

Step 1: Initial Model Construction

An amorphous cell of polymer chains is constructed. This involves generating chains with appropriate molecular weight distributions and placing them randomly in a simulation box at a low density, ensuring no significant overlap.

Step 2: Force Field Selection

The force field dictates the potential energy of the system as a function of atomic coordinates and is paramount for accurate simulation. It defines bond lengths, angles, dihedrals, and non-bonded interactions. For this compound polymers, several well-established force fields are used. The choice of force field significantly impacts the prediction of properties like the glass transition temperature (Tg) and melting temperature (Tm).

Step 3: System Equilibration

The initial amorphous structure is computationally "annealed" to achieve a realistic, high-density, and energetically relaxed melt state. This is a multi-stage process:

-

Energy Minimization: Removes high-energy atomic clashes from the initial structure.

-

NVT Ensemble Simulation: The system is heated to a high temperature (well above Tm) at constant volume (NVT) to promote chain mobility and relaxation.

-

NPT Ensemble Simulation: The system is then equilibrated at high temperature and pressure (typically 1 atm) in the NPT ensemble. This allows the simulation box to adjust its volume, bringing the system to the correct experimental density. This step is crucial for achieving a stable amorphous melt.

Step 4: Crystallization via Cooling

Starting from the equilibrated melt, crystallization is induced by reducing the temperature. A controlled cooling ramp is applied, lowering the temperature from above Tm to a target crystallization temperature (Tc) below Tm. The system is then held at Tc for a long production run to allow for nucleation and crystal growth.

Step 5: Analysis of Trajectories

The atomic coordinates over time (trajectory) are analyzed to quantify the structural evolution. Key analyses include:

-

Order Parameters: To distinguish between amorphous and crystalline regions. The orientation of specific vectors, like those along the ethylene glycol segments in PET, is often monitored.

-

Radial Distribution Functions (RDF): To characterize the local packing and structure.

-

Chain Conformation Analysis: To study changes in dihedral angle distributions (e.g., gauche-to-trans transitions in the glycol segments), which are a hallmark of crystallization.

-

Crystallinity Calculation: To quantify the percentage of the material that has transitioned to an ordered, crystalline state.

Data Presentation: Force Field Performance

The accuracy of MD simulations is highly dependent on the chosen force field. The table below summarizes simulated glass transition (Tg) and density values for PET using different force fields compared to experimental data.

| Force Field | Simulated Tg (K) | Simulated Density (g/cm³ at 300K) | Experimental Tg (K) | Experimental Density (g/cm³) |

| PCFF | 365 K | 1.408 | \multirow{3}{}{340-350 K} | \multirow{3}{}{~1.41 (amorphous)} |

| COMPASS | 325 K | 1.398 | ||

| OPLS-AA | 345 K | 1.357 |

Table 1: Comparison of simulated and experimental properties for amorphous PET using various force fields. Data sourced from reference.

Factors Influencing Crystallization

In silico models are used to systematically investigate variables that control the crystallization process. By modifying simulation parameters, researchers can isolate the effect of each factor on the resulting molecular structure.

The Microbial Solution to Plastic Pollution: An In-depth Technical Guide to the Discovery of Terephthalate-Metabolizing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution, particularly from polyethylene terephthalate (PET), has spurred a global search for sustainable remediation strategies. A groundbreaking discovery in this field has been the identification of microorganisms capable of metabolizing this compound (TPA), a primary component of PET. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to these remarkable microbes, with a primary focus on the well-characterized bacterium, Ideonella sakaiensis.

The Discovery of a Plastic-Eating Bacterium: Ideonella sakaiensis

In 2016, a team of Japanese scientists reported the isolation of a novel bacterium, Ideonella sakaiensis 201-F6, from a PET bottle recycling facility.[1] This bacterium was found to utilize PET as its major carbon and energy source.[1] Subsequent research has elucidated the enzymatic machinery responsible for this remarkable capability, offering a promising avenue for bioremediation and a circular bio-economy for PET.

Ideonella sakaiensis employs a two-enzyme system to depolymerize PET and metabolize its constituent monomers. The bacterium adheres to the surface of PET and secretes the enzyme PET hydrolase (PETase), which breaks down the polymer into mono(2-hydroxyethyl) this compound (MHET), with smaller amounts of bis(2-hydroxyethyl) this compound (BHET) and terephthalic acid (TPA).[1] MHET is then further hydrolyzed by an intracellular enzyme, MHET hydrolase (MHETase), into TPA and ethylene glycol (EG).[1] Both TPA and EG are subsequently assimilated by the bacterium and funneled into its central metabolic pathways.[1]

The Enzymatic Powerhouses: PETase and MHETase

The discovery of PETase and MHETase has been a pivotal moment in the field of plastic biodegradation. These enzymes exhibit a remarkable specificity and efficiency for their respective substrates.

PETase (PET hydrolase) is an extracellular enzyme that initiates the degradation of PET. It belongs to the α/β-hydrolase superfamily and possesses a catalytic triad of Ser-His-Asp.[2] Unlike many other cutinases that show some PET-degrading activity, PETase is uniquely adapted to bind to and hydrolyze the aromatic polyester structure of PET at ambient temperatures.[2][3]

MHETase (MHET hydrolase) is a membrane-associated intracellular enzyme that completes the breakdown of the PET monomer. It specifically hydrolyzes MHET into TPA and EG.[1][4] The synergistic action of PETase and MHETase allows Ideonella sakaiensis to efficiently convert solid PET plastic into metabolites that can support its growth.

The Metabolic Pathway of this compound

Once PET is broken down into TPA and EG, these molecules are transported into the bacterial cell and enter central metabolic pathways.

-

Ethylene Glycol (EG) Metabolism: EG is oxidized to glycoaldehyde, which is then converted to glycolate. Glycolate enters the glycerate pathway and is ultimately converted to 2-phosphoglycerate, an intermediate of glycolysis.

-

This compound (TPA) Metabolism: TPA is catabolized through a specific degradation pathway. It is first converted to protocatechuate (PCA) by a dioxygenase. PCA then undergoes ring cleavage and is further metabolized via the β-ketoadipate pathway, eventually feeding into the tricarboxylic acid (TCA) cycle.[5]

// Nodes PET [label="Polyethylene this compound (PET)", fillcolor="#F1F3F4", fontcolor="#202124"]; MHET [label="Mono(2-hydroxyethyl) this compound (MHET)", fillcolor="#F1F3F4", fontcolor="#202124"]; TPA [label="this compound (TPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; EG [label="Ethylene Glycol (EG)", fillcolor="#F1F3F4", fontcolor="#202124"]; PCA [label="Protocatechuate (PCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaKetoadipate [label="β-Ketoadipate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PET -> MHET [label="PETase", color="#EA4335"]; MHET -> TPA [label="MHETase", color="#EA4335"]; MHET -> EG [label="MHETase", color="#EA4335"]; TPA -> PCA [label="TPA Dioxygenase", color="#34A853"]; PCA -> BetaKetoadipate [label="Ring Cleavage", color="#34A853"]; BetaKetoadipate -> TCA [color="#34A853"]; EG -> Glycolysis [label="Oxidation Steps", color="#FBBC05"]; } dot Caption: Metabolic pathway of PET degradation by Ideonella sakaiensis.

Other this compound-Metabolizing Microorganisms

While Ideonella sakaiensis is the most well-known example, other microorganisms have been identified that can degrade PET or its constituent monomers. These include various species of:

These organisms often possess cutinases or esterases with some activity towards PET, though typically less efficient than the specialized enzymes of I. sakaiensis. The study of these diverse microorganisms provides a broader understanding of the genetic and enzymatic basis of plastic degradation in nature.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from various studies on the microbial degradation of PET and the kinetics of the involved enzymes.

Table 1: PET Film Degradation by Whole-Cell Biocatalysis

| Microorganism/System | PET Film Type | Incubation Time (days) | Degradation Rate/Weight Loss | Reference |

| Ideonella sakaiensis | Amorphous | 14 | >1.4 mg/day | [9] |

| Engineered Clostridium thermocellum | Amorphous | 14 | >2.2 mg/day | [9] |

| Two-species microbial consortium | Amorphous | 7 | 13.6% weight loss | [10] |

| Three-species microbial consortium | Amorphous | 3 | 31.2% weight loss | [10] |

| Klebsiella pneumoniae | Not specified | 7 | 24% weight loss | [8][11] |

| Klebsiella pneumoniae | Not specified | 28 | 46% weight loss | [8][11] |

Table 2: Kinetic Parameters of PET-Degrading Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Temperature (°C) | pH | Reference |

| I. sakaiensis PETase (Wild-Type) | p-Nitrophenyl butyrate | - | - | 30 | 7.2 | [12] |

| I. sakaiensis PETase (Mutant) | p-Nitrophenyl butyrate | - | - | 60 | 7.2 | [12] |

| I. sakaiensis MHETase (Wild-Type) | MpNPT | - | - | 25 | - | |

| Leaf-branch compost cutinase (LCC) | PET | - | - | - | - | [2] |

Note: Direct kinetic data for PETase and MHETase on their natural substrates (PET and MHET) are challenging to obtain due to the insolubility of PET. Many studies use model substrates like p-nitrophenyl esters.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound-metabolizing microorganisms.

Isolation and Cultivation of this compound-Degrading Bacteria

Objective: To isolate and cultivate bacteria capable of using this compound as a sole carbon source.

Materials:

-

Environmental samples (e.g., soil and water from plastic recycling sites)

-

Mineral Salts Medium (MSM) (see recipe below)

-

Terephthalic acid (TPA)

-

Agar

-

Sterile petri dishes, flasks, and tubes

-

Incubator

Mineral Salts Medium (MSM) Recipe:

| Component | Concentration |

|---|---|

| (NH4)2SO4 | 2.0 g/L |

| Na2HPO4 | 1.5 g/L |

| KH2PO4 | 1.5 g/L |

| MgSO4·7H2O | 0.2 g/L |

| CaCl2·2H2O | 0.01 g/L |

| FeCl3·6H2O | 0.001 g/L |

| Trace element solution | 1.0 mL/L |

Adjust pH to 7.0. For solid medium, add 15 g/L agar. Trace element solution composition can vary, but a standard recipe like Pfenning's is suitable.

Protocol:

-

Enrichment Culture: a. Add 1 g of the environmental sample to 100 mL of MSM broth supplemented with 0.1% (w/v) TPA as the sole carbon source. b. Incubate at 30°C with shaking (150 rpm) for 7-14 days. c. Subculture by transferring 1 mL of the enrichment culture to fresh MSM-TPA medium and incubate under the same conditions. Repeat this step 2-3 times.

-

Isolation: a. Serially dilute the final enrichment culture in sterile saline. b. Spread 100 µL of each dilution onto MSM-TPA agar plates. c. Incubate the plates at 30°C for 5-10 days, or until colonies appear.

-

Purification: a. Select distinct colonies and streak them onto fresh MSM-TPA agar plates to obtain pure cultures. b. Incubate as before. c. A pure culture will show uniform colony morphology.

-

Cultivation for Experiments: a. Inoculate a single colony into liquid MSM-TPA broth. b. Grow at 30°C with shaking to the desired cell density for subsequent experiments.

// Nodes Sample [label="Environmental Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrichment [label="Enrichment Culture\n(MSM + TPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Subculture [label="Serial Subculturing", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolation on Agar Plates\n(MSM + TPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification by Streaking", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureCulture [label="Pure Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> Enrichment [color="#5F6368"]; Enrichment -> Subculture [color="#5F6368"]; Subculture -> Isolation [color="#5F6368"]; Isolation -> Purification [color="#5F6368"]; Purification -> PureCulture [color="#5F6368"]; } dot Caption: Experimental workflow for the isolation of this compound-degrading bacteria.

Quantification of PET Film Degradation

Objective: To measure the extent of PET film degradation by microbial cultures.

Method 1: Gravimetric Analysis (Weight Loss)

Materials:

-

Pre-weighed, sterile PET films (amorphous films are more readily degraded)

-

Microbial culture in a suitable medium with PET film as the sole carbon source

-

Sterile control (medium with PET film, no microbes)

-

Drying oven

-

Analytical balance

Protocol:

-

Aseptically add a pre-weighed sterile PET film to the microbial culture and the sterile control.

-

Incubate under appropriate conditions (e.g., 30°C, shaking) for a set period (e.g., 7, 14, or 28 days).

-

At the end of the incubation period, carefully remove the PET films from the cultures.

-

Gently wash the films with a mild detergent solution (e.g., 1% SDS) to remove any attached biofilm, followed by rinsing with distilled water.

-

Dry the films in an oven at 50-60°C to a constant weight.

-

Weigh the dried films on an analytical balance.

-

Calculate the percentage weight loss using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Method 2: Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology changes of PET films due to microbial degradation.

Protocol:

-

After incubation and washing as described in the gravimetric method, cut small pieces of the PET films.

-

Mount the film pieces on SEM stubs.

-

Sputter-coat the samples with a conductive material (e.g., gold-palladium).

-

Observe the surface of the films under a scanning electron microscope.

-

Compare the surface of the microbially-treated films with that of the control films to identify signs of degradation, such as pitting, erosion, and cracking.

Enzyme Activity Assays

Objective: To measure the catalytic activity of PETase and MHETase.

Method 1: Absorbance-Based Assay for PETase

Materials:

-

Purified PETase enzyme

-

p-Nitrophenyl butyrate (pNPB) as a model substrate

-

Phosphate buffer (pH 7.2)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of pNPB in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing phosphate buffer and pNPB at a final concentration of 1 mM.

-

Add a known concentration of purified PETase to initiate the reaction.

-

Incubate the reaction at the desired temperature (e.g., 30°C).

-

Measure the increase in absorbance at 415 nm over time, which corresponds to the release of p-nitrophenol (pNP).

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of pNP per minute.

Method 2: HPLC-Based Assay for MHETase

Materials:

-

Purified MHETase enzyme

-

MHET as the substrate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC system with a UV detector

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of MHET.

-

Add a known concentration of purified MHETase to start the reaction.

-

Incubate at the desired temperature (e.g., 30°C).

-

At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., an equal volume of acetonitrile or by acidification).

-

Analyze the samples by HPLC to quantify the decrease in MHET and the increase in TPA and EG.

-

Calculate the initial reaction rate from the change in substrate or product concentration over time.

HPLC Analysis of this compound and its Degradation Products

Objective: To separate and quantify TPA, MHET, and BHET in culture supernatants or enzyme reaction mixtures.

Materials:

-

HPLC system with a C18 reversed-phase column and a UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile or Methanol

-

Standards for TPA, MHET, and BHET

Protocol:

-

Sample Preparation: a. Centrifuge the culture or reaction sample to remove cells and debris. b. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

-

0-5 min: 5% to 40% B

-

5-20 min: 40% to 45% B

-

-

Flow Rate: 0.8 - 1.0 mL/min

-

Detection Wavelength: 240-260 nm

-

Injection Volume: 10-20 µL

-

-

Quantification: a. Run standards of known concentrations for TPA, MHET, and BHET to determine their retention times and create calibration curves. b. Integrate the peak areas of the analytes in the samples and quantify their concentrations using the calibration curves.

Future Perspectives and Conclusion

The discovery of microorganisms that can metabolize this compound represents a significant advancement in the quest for sustainable solutions to plastic pollution. The elucidation of the enzymatic and metabolic pathways involved has opened up new possibilities for bioremediation and the development of a circular bio-economy for PET. Future research will likely focus on:

-

Discovering new plastic-degrading microorganisms from diverse environments to expand the toolbox of available enzymes.

-

Engineering more efficient and thermostable enzymes through protein engineering and directed evolution to improve the rate and extent of PET degradation.

-

Developing optimized microbial consortia that can work synergistically to break down PET and convert the resulting monomers into value-added products.

-

Scaling up bioreactor technologies for the industrial-scale processing of PET waste.

This technical guide provides a foundational understanding of the key discoveries, methodologies, and quantitative data in the exciting field of microbial this compound metabolism. It is intended to serve as a valuable resource for researchers and scientists working to harness the power of biology to address the global challenge of plastic waste.

References

- 1. researchgate.net [researchgate.net]

- 2. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00612J [pubs.rsc.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. A multi-OMIC characterisation of biodegradation and microbial community succession within the PET plastisphere - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermophilic whole‐cell degradation of polyethylene this compound using engineered Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of Microplastic Derived from Poly(ethylene this compound) with Bacterial Whole-Cell Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Contrasts: A Technical Guide to the Physicochemical Properties of Amorphous vs. Crystalline Polyethylene Terephthalate (PET)

For Researchers, Scientists, and Drug Development Professionals

Polyethylene terephthalate (PET) is a versatile thermoplastic polymer widely utilized in packaging, textiles, and biomedical applications. Its performance is intrinsically linked to its molecular arrangement, existing in two primary forms: amorphous and crystalline. This technical guide provides an in-depth exploration of the distinct physicochemical properties of these two states, offering a comparative analysis supported by quantitative data and detailed experimental methodologies.

Comparative Physicochemical Properties

The arrangement of polymer chains—random and entangled in the amorphous state versus highly ordered and tightly packed in the crystalline state—gives rise to significant differences in the material's properties. A summary of these key differences is presented in the table below.

| Property | Amorphous PET | Crystalline PET (Semi-crystalline) | Significance in Applications |

| Density | ~1.33 g/cm³ | Up to ~1.42 g/cm³ | Higher density in crystalline PET leads to increased rigidity, strength, and barrier properties. |

| Glass Transition (Tg) | ~70-80 °C | ~80-90 °C | The temperature at which the amorphous regions transition from a rigid to a rubbery state, defining the upper service temperature for amorphous PET. |

| Melting Temperature (Tm) | Does not exhibit a sharp melting point. | ~250-265 °C | The temperature at which crystalline regions melt; a key parameter for processing crystalline PET. |

| Mechanical Properties | |||

| Tensile Strength | Lower | Higher | Crystalline PET can withstand higher stress before failing, making it suitable for structural applications. |

| Young's Modulus | Lower | Higher | Crystalline PET is stiffer and less flexible than its amorphous counterpart. |

| Impact Strength | Higher | Lower | The disordered structure of amorphous PET can better absorb energy from impacts. |

| Optical Properties | Transparent | Opaque or translucent | The ordered crystalline structures scatter light, reducing clarity. |

| Barrier Properties | |||

| Gas Permeability | Higher | Lower | The tightly packed chains in crystalline PET create a more tortuous path for gas molecules, enhancing barrier performance for applications like carbonated beverage bottles. |

| Solvent Resistance | Lower | Higher | The strong intermolecular forces within the crystalline regions make it more resistant to solvent attack. |

Experimental Protocols for Characterization

Accurate characterization of the amorphous and crystalline content in PET is crucial for predicting its behavior and suitability for a given application. The following are standard methodologies employed for this purpose.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of PET, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Methodology:

-

Sample Preparation: A small sample of PET (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point (e.g., 300 °C). This scan reveals the initial thermal history of the material, showing the glass transition, any cold crystallization, and the melting of existing crystals.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to room temperature. This shows the crystallization behavior from the molten state.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan provides information on the inherent properties of the material, erasing the previous thermal history.

-

-

Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve. The crystallization and melting events are identified as exothermic and endothermic peaks, respectively. The degree of crystallinity can be calculated from the enthalpy of melting.

X-Ray Diffraction (XRD)

Objective: To determine the degree of crystallinity and identify the crystalline structure of PET.

Methodology:

-

Sample Preparation: A flat sample of PET with a smooth surface is prepared.

-

Instrument Setup: The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 40°), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis:

-

Amorphous PET: Produces a broad, diffuse scattering halo, indicating the absence of long-range atomic order.

-

Crystalline PET: Exhibits sharp diffraction peaks at specific angles corresponding to the lattice planes of the crystalline structure.

-

Degree of Crystallinity: The percentage of crystallinity is calculated by separating the areas corresponding to the crystalline peaks and the amorphous halo in the diffractogram.

-

Tensile Testing

Objective: To measure the mechanical properties of PET, such as tensile strength, Young's modulus, and elongation at break.

Methodology (based on ASTM D882):

-

Sample Preparation: Thin film or dog-bone shaped specimens with defined dimensions are prepared.

-

Instrument Setup: The specimen is mounted in the grips of a universal testing machine equipped with a load cell and an extensometer.

-

Test Execution: The specimen is pulled at a constant rate of crosshead displacement until it fractures. The load and displacement are continuously recorded.

-

Data Analysis:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

-

Visualizing Key Processes

The transition between the amorphous and crystalline states is a critical process that dictates the final properties of a PET product. The following diagram illustrates this relationship.

The following diagram illustrates a typical workflow for the comprehensive characterization of a PET sample.

The Genesis of a Polymer: An In-depth Technical Guide to the Polymerization Mechanisms of Terephthalic Acid and Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Polyethylene terephthalate (PET), a ubiquitous polymer in modern life, is synthesized through a step-growth polymerization of terephthalic acid (TPA) and ethylene glycol (EG). The formation of this high-molecular-weight polyester is a fascinating interplay of chemical kinetics, catalysis, and process engineering. This technical guide delves into the core mechanisms of PET synthesis, providing a detailed overview of the esterification and polycondensation stages, complete with quantitative data, experimental protocols, and visual representations of the underlying chemical and process workflows.

The Two-Act Play: Esterification and Polycondensation

The industrial production of PET from TPA and EG is predominantly a two-stage process. The first act is the direct esterification of terephthalic acid with ethylene glycol to form bis(2-hydroxyethyl) this compound (BHET) and its oligomers. The second, and more kinetically challenging, act is the polycondensation of the BHET monomers and oligomers to build the long polymer chains that constitute PET.

Act I: Direct Esterification - The Foundation

In the initial stage, a slurry of terephthalic acid and an excess of ethylene glycol is heated under moderate pressure. The primary reaction is the esterification of the carboxylic acid groups of TPA with the hydroxyl groups of EG, releasing water as a byproduct.[1] This reaction proceeds until most of the TPA has been converted to BHET and low molecular weight oligomers.

The direct esterification process can be summarized by the following reaction:

Terephthalic Acid + 2 Ethylene Glycol → Bis(2-hydroxyethyl) this compound (BHET) + 2 Water

This stage is crucial for achieving a homogenous melt and setting the stage for the subsequent polycondensation. The molar ratio of EG to TPA is a critical parameter, with an excess of EG used to drive the reaction forward and compensate for glycol losses.[2]

Act II: Polycondensation - Building the Polymer Chain

Following esterification, the reaction mixture, primarily composed of BHET and its oligomers, is subjected to higher temperatures and a high vacuum. This stage, known as polycondensation or transesterification, is where the significant increase in molecular weight occurs. In this step, two molecules of BHET (or their oligomers) react, eliminating a molecule of ethylene glycol and forming an ester linkage, thus extending the polymer chain.[3]

The polycondensation reaction can be represented as:

n BHET → (PET)n + n Ethylene Glycol

This is a reversible equilibrium reaction, and the continuous removal of the ethylene glycol byproduct is essential to drive the polymerization towards the formation of high molecular weight PET.[4] This is typically achieved by applying a high vacuum to the reactor. The viscosity of the molten polymer increases significantly during this stage, which presents engineering challenges in ensuring adequate mixing and surface renewal for efficient EG removal.

The Director's Cut: Catalysis in PET Synthesis

The polymerization of TPA and EG is kinetically slow and requires the use of catalysts to achieve commercially viable reaction rates. While the direct esterification can proceed without a catalyst, the polycondensation stage is almost always catalyzed.

Antimony compounds , particularly antimony trioxide (Sb₂O₃), are the most widely used catalysts in the industrial production of PET.[3][5] Antimony catalysts are primarily active during the polycondensation stage. The proposed mechanism involves the formation of an antimony glycolate complex, which then facilitates the transesterification reaction.[5] The catalyst lowers the activation energy of the polycondensation reaction, thereby increasing the rate of polymer chain growth.[3][5]

Other catalyst systems based on titanium, germanium, and aluminum have also been developed, often in pursuit of improved polymer properties or to address the environmental and health concerns associated with antimony.[6][7]

Quantitative Insights: A Tabular Summary of Reaction Parameters

The following tables summarize key quantitative data related to the polymerization of terephthalic acid and ethylene glycol, providing a basis for comparison and analysis.

| Parameter | Value | Conditions / Remarks | Reference |

| Esterification | |||

| Temperature | 240 - 260 °C | Industrial process range. | [2] |

| Pressure | 3 - 5 bar | To maintain reactants in the liquid phase. | [1] |

| EG:TPA Molar Ratio | 1.1:1 to 1.5:1 | Excess EG is used to drive the reaction. | [2] |

| Polycondensation | |||

| Temperature | 260 - 280 °C | Higher temperature to increase reaction rate and keep the polymer molten. | [2] |

| Pressure | < 1 mbar (High Vacuum) | Essential for the removal of ethylene glycol byproduct. | |

| Antimony Catalyst Conc. | 150 - 300 ppm | Typical concentration range for Sb₂O₃. | [7] |

| Activation Energy (SSP) | 30.7 kcal/mol | Uncatalyzed Solid-State Polycondensation. | [3][5] |

| Activation Energy (SSP) | 23.3 kcal/mol | Antimony-catalyzed Solid-State Polycondensation. | [3][5] |

| Intrinsic Viscosity (IV) | 0.60 - 0.85 dL/g | Typical range for bottle-grade PET. | [5] |

SSP: Solid-State Polycondensation, a process sometimes used after melt polycondensation to achieve even higher molecular weights.

Replicating the Process: Experimental Protocols

The following section outlines a generalized laboratory-scale protocol for the synthesis of PET, derived from various sources. This protocol is intended as a guide and may require optimization based on specific laboratory equipment and desired polymer characteristics.

Materials and Equipment

-

Reactants: Purified Terephthalic Acid (TPA), Ethylene Glycol (EG)

-